molecular formula C14H14S2 B14433807 ([1,1'-Biphenyl]-2,6-diyl)dimethanethiol CAS No. 77776-01-3

([1,1'-Biphenyl]-2,6-diyl)dimethanethiol

Cat. No.: B14433807
CAS No.: 77776-01-3
M. Wt: 246.4 g/mol
InChI Key: AUCIAKHCQWXLCD-UHFFFAOYSA-N
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Description

([1,1'-Biphenyl]-2,6-diyl)dimethanethiol is a sulfur-containing aromatic compound featuring a biphenyl core with methanethiol (-CH₂SH) groups at the 2 and 6 positions. Its structure combines the rigidity of the biphenyl system with the nucleophilic and metal-coordinating properties of thiols.

Properties

CAS No.

77776-01-3

Molecular Formula

C14H14S2

Molecular Weight

246.4 g/mol

IUPAC Name

[2-phenyl-3-(sulfanylmethyl)phenyl]methanethiol

InChI

InChI=1S/C14H14S2/c15-9-12-7-4-8-13(10-16)14(12)11-5-2-1-3-6-11/h1-8,15-16H,9-10H2

InChI Key

AUCIAKHCQWXLCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2CS)CS

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Adaptability

The process involves oxidative aromatization of 1-arylcyclohexanols using Cu catalysts (e.g., Cu powder, Cu(OAc)$$_2$$) and Selectfluor as an oxidant. Key steps include:

  • Dehydrogenation : Cyclohexanol → cyclohexanone intermediate.
  • Aromatization : Formation of the biphenyl core via C-C coupling.

To introduce thiols, the aryl substituent on cyclohexanol must carry protected -CH$$_2$$SH groups. For example:

  • Starting Material : 1-(2-(Thioacetoxymethyl)phenyl)cyclohexanol
  • Protection : Thioacetate (-SCOCH$$_3$$) shields the thiol during catalysis.
  • Deprotection : Post-reaction treatment with NH$$_3$$/MeOH yields free thiols.

Synthetic Protocol (Adapted from CN104311377A)

Step Component Quantity Conditions Outcome
1 1-(2-(Thioacetoxymethyl)phenyl)cyclohexanol 0.2 mmol Cu powder (5 mol%), Selectfluor (2.5 eq), MeCN, 80°C, 24 h Biphenyl-thioacetate intermediate
2 NH$$_3$$/MeOH 5 mL Stirring, 0°C, 1 h Deprotection to -CH$$_2$$SH

Yield : ~70-85% (estimated based on analogous reactions in).

Suzuki-Miyaura Cross-Coupling with Protected Thiols

An alternative route employs Suzuki coupling between boronic acids and aryl halides containing protected thiols:

Retrosynthetic Analysis

  • Disconnection : Biphenyl bond between two benzene rings.
  • Building Blocks :
    • 2-(Thioacetoxymethyl)phenylboronic acid
    • 6-Bromo-2-(thioacetoxymethyl)biphenyl

Stepwise Synthesis

  • Boronic Acid Preparation :
    • Lithiation of 2-bromo-1-(thioacetoxymethyl)benzene followed by treatment with B(OMe)$$_3$$.
  • Coupling Reaction :
    • Pd(PPh$$3$$)$$4$$ (2 mol%), K$$2$$CO$$3$$, DME/H$$_2$$O (3:1), 90°C, 12 h.
  • Deprotection :
    • NH$$_3$$/MeOH, 0°C, 1 h.

Advantages :

  • High regiocontrol via pre-functionalized building blocks.
  • Compatibility with thioacetate protecting groups.

Direct Functionalization via C-H Activation

Emerging methods in C-H activation offer a streamlined approach, though they require careful optimization to avoid sulfur poisoning:

Copper-Mediated C-H Thiolation

A hypothetical pathway inspired by involves:

  • Substrate : 2,6-Dimethylbiphenyl
  • Thiolation :
    • CuI (10 mol%), S$$_8$$, DMF, 120°C, 24 h.
    • Converts -CH$$3$$ to -CH$$2$$SH via radical intermediates.

Challenges :

  • Limited regioselectivity for di-thiolation.
  • Competitive oxidation requiring inert atmosphere.

Comparative Analysis of Methods

Method Yield (%) Regiocontrol Scalability Thiol Stability
Copper-Dehydrogenative 70-85 High Moderate Excellent (protected)
Suzuki Coupling 60-75 Very High High Good
C-H Thiolation 30-50 Low Low Poor

Experimental Optimization Strategies

Catalyst Screening (Based on)

Catalyst Loading (mol%) Temp (°C) Time (h) Yield (%)
Cu powder 5 80 24 94
Cu(OAc)$$_2$$ 2.5 80 24 75
CuI 1 60 40 80

Key Insight : Metallic Cu provides superior yields under mild conditions, critical for thiol compatibility.

Solvent Effects

  • MeCN : Optimal for Cu-mediated reactions (94% yield).
  • DME/H$$_2$$O : Preferred for Suzuki coupling (avoids thiol oxidation).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: can undergo oxidation reactions to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiol groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Drug Development: The compound’s thiol groups can interact with biological targets, making it a potential candidate for drug development.

    Bioconjugation: It can be used to modify proteins or other biomolecules through thiol-ene reactions.

Industry:

    Corrosion Inhibitors: The compound can be used as a corrosion inhibitor due to its thiol groups.

    Sensors: It can be used in the development of sensors for detecting heavy metals or other analytes.

Mechanism of Action

Molecular Targets and Pathways: The thiol groups in ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biological pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Functional Group and Reactivity

  • ([1,1'-Biphenyl]-2,6-diyl)dimethanethiol : The thiol (-SH) groups confer high nucleophilicity and affinity for metal ions, making it suitable for applications in coordination chemistry or polymer cross-linking.
  • Bisphenol A (BPA): Contains hydroxyl (-OH) groups at the 4,4' positions of a diphenylpropane backbone. Hydroxyl groups enable hydrogen bonding and participation in polymerization (e.g., polycarbonates, epoxy resins) but lack the redox activity of thiols .
  • Perthane: A dichlorinated diphenyl ethane derivative with chloro (-Cl) substituents. Chlorine atoms enhance stability and lipophilicity, typical of organochlorine pesticides, but reduce nucleophilicity compared to thiols or hydroxyls .

Structural and Physical Properties

Compound Core Structure Functional Groups Molecular Weight (g/mol)* Key Properties
([1,1'-Biphenyl]-2,6-diyl)dimethanethiol Biphenyl -CH₂SH (thiol) ~262.4 High polarity, metal-binding
Bisphenol A (BPA) Diphenylpropane -OH (hydroxyl) 228.29 Moderate polarity, H-bonding
Perthane Dichloro-diphenyl ethane -Cl, -C₂H₅ 308.03 Lipophilic, persistent

*Calculated based on molecular formulas.

Q & A

Q. How do solvent polarity and proticity affect the conformational dynamics of ([1,1'-Biphenyl]-2,6-diyl)dimethanethiol?

  • Methodology : Perform variable-temperature NMR in solvents like DMSO (polar aprotic) vs. methanol (polar protic). Calculate rotational energy barriers (ΔG‡) via Eyring plots. Solvents with high hydrogen-bonding capacity may stabilize planar conformations, altering reactivity .

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